N-Hydroxy-4-methyl-N-(3-methylphenyl)benzamide
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Overview
Description
N-Hydroxy-4-methyl-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzamide, characterized by the presence of hydroxy and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-methyl-N-(3-methylphenyl)benzamide typically involves the acylation of 3-methylphenylamine with 4-methylbenzoyl chloride, followed by the introduction of a hydroxy group. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis methods using microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-methyl-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Hydroxy-4-methyl-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-methyl-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxy-3-methylphenyl)-3-methoxybenzamide: Similar structure with a methoxy group instead of a hydroxy group.
N-(3-Hydroxy-4-methylphenyl)benzamide: Similar structure with the hydroxy and methyl groups in different positions.
N-(4-Methylphenyl)-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of a hydroxy group.
Uniqueness
N-Hydroxy-4-methyl-N-(3-methylphenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
33284-35-4 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-hydroxy-4-methyl-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)15(17)16(18)14-5-3-4-12(2)10-14/h3-10,18H,1-2H3 |
InChI Key |
DQJDENIUNDLKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=CC(=C2)C)O |
Origin of Product |
United States |
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